molecular formula C25H29N3O2 B10880363 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(pyridin-3-ylmethyl)piperazine

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(pyridin-3-ylmethyl)piperazine

Cat. No.: B10880363
M. Wt: 403.5 g/mol
InChI Key: PQTHPNLPQOMALV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(BENZYLOXY)-4-METHOXYBENZYL]-4-(3-PYRIDYLMETHYL)PIPERAZINE is a complex organic compound with a unique structure that includes a benzyloxy group, a methoxybenzyl group, and a pyridylmethyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(BENZYLOXY)-4-METHOXYBENZYL]-4-(3-PYRIDYLMETHYL)PIPERAZINE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like 1-[3-(BENZYLOXY)-4-METHOXYBENZYL]-4-(3-PYRIDYLMETHYL)PIPERAZINE.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of environmentally benign reagents and solvents can be considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

1-[3-(BENZYLOXY)-4-METHOXYBENZYL]-4-(3-PYRIDYLMETHYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Various nucleophiles depending on the desired substitution

Major Products

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may introduce hydroxyl or carbonyl groups, while reduction may convert carbonyl groups to alcohols.

Scientific Research Applications

1-[3-(BENZYLOXY)-4-METHOXYBENZYL]-4-(3-PYRIDYLMETHYL)PIPERAZINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(BENZYLOXY)-4-METHOXYBENZYL]-4-(3-PYRIDYLMETHYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and methoxybenzyl groups may play a role in binding to these targets, while the piperazine ring can influence the overall conformation and activity of the molecule. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(BENZYLOXY)-4-METHOXYBENZYL]-4-(2,3,4-TRIMETHOXYBENZYL)PIPERAZINE
  • 1-[3-(BENZYLOXY)-4-METHOXYBENZYL]-4-(4-ETHOXYBENZYL)PIPERAZINE

Uniqueness

1-[3-(BENZYLOXY)-4-METHOXYBENZYL]-4-(3-PYRIDYLMETHYL)PIPERAZINE is unique due to the presence of the pyridylmethyl group, which can impart different chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H29N3O2

Molecular Weight

403.5 g/mol

IUPAC Name

1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine

InChI

InChI=1S/C25H29N3O2/c1-29-24-10-9-22(16-25(24)30-20-21-6-3-2-4-7-21)18-27-12-14-28(15-13-27)19-23-8-5-11-26-17-23/h2-11,16-17H,12-15,18-20H2,1H3

InChI Key

PQTHPNLPQOMALV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CN=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

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